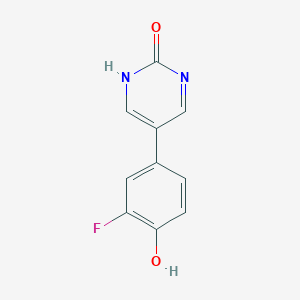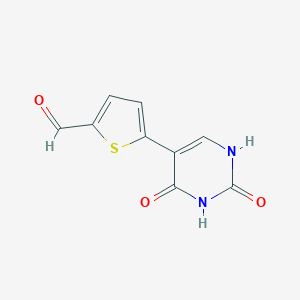
5-(2-Formylthiophen-4-yl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Formylthiophen-4-yl)-(2,4)-dihydroxypyrimidine, 95% (5-FTHP-DHP, 95%) is an organic compound belonging to the class of pyrimidines. It is a colorless, water-soluble solid with a molecular weight of 252.28 g/mol. 5-FTHP-DHP, 95% is an important reagent used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a biomarker in the diagnosis of various diseases.
Applications De Recherche Scientifique
5-FTHP-DHP, 95% has a wide range of scientific research applications. It has been used to study the mechanisms of action of various drugs, including antifungal and antiviral medications, as well as to investigate the biochemical and physiological effects of certain compounds. It has also been used as a biomarker in the diagnosis of various diseases, such as diabetes and cancer. Additionally, 5-FTHP-DHP, 95% has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.
Mécanisme D'action
The exact mechanism of action of 5-FTHP-DHP, 95% is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes that can be used in various biochemical reactions. It is also believed to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-FTHP-DHP, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the production of certain inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects and to reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-FTHP-DHP, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is easy to synthesize and is stable over a wide range of temperatures and pH levels. Additionally, it is highly soluble in water, which makes it easy to use in a variety of experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, and its reaction rate is relatively slow.
Orientations Futures
There are a number of potential future directions for the use of 5-FTHP-DHP, 95%. It could be used to develop new pharmaceuticals or dyes, or to improve existing ones. It could also be used to develop new diagnostic tools or treatments for various diseases. Additionally, it could be used to develop new methods for synthesizing organic compounds or to improve existing methods. Finally, it could be used to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds.
Méthodes De Synthèse
5-FTHP-DHP, 95% can be synthesized by the reaction of 2-formylthiophene and 2,4-dihydroxypyrimidine in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and requires a temperature of 80-90°C. The reaction is typically carried out for 3-4 hours and yields a 95% pure product.
Propriétés
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-3-6-1-5(4-15-6)7-2-10-9(14)11-8(7)13/h1-4H,(H2,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRXPUGWSJVBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=CNC(=O)NC2=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














